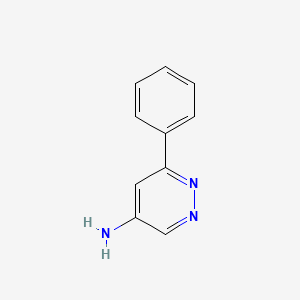

6-Phenylpyridazin-4-amine

CAS No.: 85156-26-9

Cat. No.: VC3854565

Molecular Formula: C10H9N3

Molecular Weight: 171.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85156-26-9 |

|---|---|

| Molecular Formula | C10H9N3 |

| Molecular Weight | 171.2 g/mol |

| IUPAC Name | 6-phenylpyridazin-4-amine |

| Standard InChI | InChI=1S/C10H9N3/c11-9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,13) |

| Standard InChI Key | GOPYZTXIZHSDJR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=CC(=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=CC(=C2)N |

Introduction

Synthetic Methodologies

Pyridazine Ring Formation

The synthesis of pyridazine derivatives often begins with cyclization reactions. In one approach, glyoxylic acid monohydrate reacts with acetophenones under acidic conditions to form 6-substituted phenyl-3(2H)-pyridazinones, as demonstrated in the synthesis of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one . Subsequent chlorination using phosphorus oxychloride yields 3-chloro-6-substituted phenylpyridazines, which can undergo nucleophilic substitution to introduce amine groups. For example, hydrazine hydrate treatment of 3-chloro-6-phenylpyridazine produces hydrazine derivatives . Adapting this methodology, 6-phenylpyridazin-4-amine could theoretically be synthesized via amination of a 4-chloro precursor.

Functionalization Strategies

Post-synthetic modifications enable diversification of the pyridazine scaffold. Sulfonylation and acylation reactions have been employed to enhance biological activity, as seen in the preparation of N′-(6-phenylpyridazin-3-yl)-4-toluenesulfonohydrazide . These strategies highlight the potential to functionalize the amine group of 6-phenylpyridazin-4-amine for targeted applications.

Physicochemical and Spectroscopic Data

While direct data for 6-phenylpyridazin-4-amine are scarce, related compounds provide valuable benchmarks. The infrared (IR) spectrum of 6-(3,4-dimethoxyphenyl)pyridazin-3-yl hydrazine shows NH stretching vibrations at 3197–3560 cm⁻¹, characteristic of amine and hydrazine functionalities . Nuclear magnetic resonance (NMR) spectra of 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine reveal aromatic proton signals between δ 7.12–8.32 ppm and methoxy groups at δ 3.84–3.87 ppm . These findings suggest that 6-phenylpyridazin-4-amine would exhibit similar aromatic proton resonances and amine-related peaks in its NMR and IR spectra.

Comparative Analysis with Related Compounds

Future Research Directions

-

Synthetic Optimization: Developing efficient routes to 6-phenylpyridazin-4-amine, such as Pd-catalyzed amination or microwave-assisted synthesis, could improve yields and scalability.

-

Biological Screening: Prioritize in vitro assays against cancer cell lines, platelet aggregation, and cardiovascular targets to validate hypothesized activities.

-

Structure-Activity Relationships (SAR): Systematic modification of the phenyl and amine groups could identify pharmacophores critical for efficacy.

-

Computational Studies: Molecular dynamics simulations and QSAR modeling may predict binding affinities for kinases or ion channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume